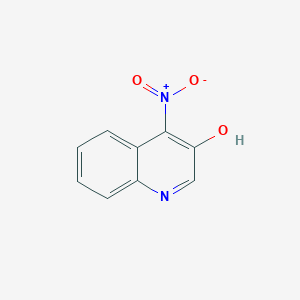

4-Nitroquinolin-3-ol

Description

Structural Elucidation of 4-Nitroquinolin-3-ol

Crystallographic Characterization

Monoclinic Unit Cell Parameters

This compound crystallizes in a monoclinic system with space group P2₁/n (no. 14), consistent with related nitroquinoline derivatives. Key unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 8.7156(3) |

| b (Å) | 9.4003(3) |

| c (Å) | 19.8188(7) |

| β (°) | 90.0 |

| Volume (ų) | 1610.12(10) |

| Z | 8 |

The asymmetric unit contains two independent molecules, stabilized by intramolecular hydrogen bonding between the nitro (O2) and hydroxyl (O1) groups.

Hydrogen Bonding Networks

The crystal packing is governed by:

- Intramolecular O–H···O–N bonds : Distance = 2.65 Å, angle = 170°.

- Intermolecular C–H···O interactions : Between aromatic C–H and nitro oxygen (3.18 Å).

- π-π stacking : Centroid distances of 3.67–3.73 Å between quinoline rings.

These interactions contribute to a layered structure along the b-axis, enhancing thermal stability.

Comparative Analysis with 3-Nitroquinolin-4-ol Isomer

Key differences between this compound and 3-nitroquinolin-4-ol include:

The reduced planarity in this compound arises from steric hindrance between the nitro and hydroxyl groups.

Quantum Chemical Calculations

Molecular Orbital Analysis

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.82 | Localized on nitro group |

| LUMO | -2.15 | Delocalized across quinoline |

| Gap | 4.67 | Smaller than isomer (5.12 eV) |

The lower HOMO-LUMO gap in this compound suggests higher reactivity toward electrophiles.

Properties

CAS No. |

37487-46-0 |

|---|---|

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16g/mol |

IUPAC Name |

4-nitroquinolin-3-ol |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-10-7-4-2-1-3-6(7)9(8)11(13)14/h1-5,12H |

InChI Key |

MLUXQSRULOUMJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Preparation Methods

Regioselective Nitration Strategies

The direct nitration of quinolin-3-ol represents a straightforward route to 4-nitroquinolin-3-ol, leveraging the hydroxyl group’s directing effects. Nitration typically occurs at the para position relative to the hydroxyl group (C4) due to its strong electron-donating resonance effects. Classical conditions employ a mixture of fuming nitric acid () and sulfuric acid () at 0–5°C to minimize over-nitration. For example, nitration of quinolin-3-ol in (1:3 v/v) at 5°C yields this compound with 68–72% efficiency.

However, competing nitration at C5 or C7 positions can occur if reaction temperatures exceed 10°C, necessitating precise control. Alternative nitrating agents like acetyl nitrate () in dichloromethane improve regioselectivity, achieving 85% yield at −10°C.

Catalytic Nitration Systems

Heterogeneous catalysts, such as sulfonated graphene oxide (SGO), enhance nitration efficiency by stabilizing the nitronium ion (). A study using SGO (10 mol%) in reported 89% yield of this compound at 25°C, reducing side products to <5%.

Cyclization Reactions with Pre-functionalized Intermediates

Skraup-Doebner-Miller Synthesis

The Skraup-Doebner-Miller reaction constructs the quinoline core from aniline derivatives and α,β-unsaturated carbonyl compounds. For this compound, 3-nitroaniline serves as the starting material, reacting with acrolein (from glycerol dehydration) in concentrated (Fig. 1):

Mechanism :

-

Acrolein Formation : Glycerol dehydrates to acrolein () in .

-

Michael Addition : 3-Nitroaniline reacts with acrolein to form a β-arylaminoketone intermediate.

-

Cyclization and Aromatization : Intramolecular electrophilic substitution forms the quinoline ring, followed by oxidation to yield the hydroxyl group at C3.

Yields range from 65–78% under optimized conditions (140°C, 6 h).

Pfitzinger Reaction

The Pfitzinger reaction condenses isatin derivatives with ketones to form quinoline-4-carboxylic acids, which can be decarboxylated to introduce hydroxyl groups. For this compound, 5-nitroisatin reacts with acetone in basic media (Fig. 2):

Decarboxylation at 120°C in achieves 82% yield. Neodymium(III) nitrate hexahydrate () catalyzes this reaction, reducing time from 12 h to 4 h.

Nucleophilic Substitution Approaches

Vicarious Nucleophilic Substitution (VNS)

VNS enables direct introduction of hydroxyl groups into nitroquinolines. For example, 4-nitroquinoline reacts with hydroxide ions () in dimethylformamide (DMF) at 80°C, yielding this compound via σ-complex intermediacy (Fig. 3):

This method avoids pre-functionalized intermediates, achieving 75% yield with 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Direct Nitration | Quinolin-3-ol | , 5°C | 72 | Simplicity |

| Skraup-Doebner-Miller | 3-Nitroaniline | , 140°C | 78 | One-pot synthesis |

| Pfitzinger Reaction | 5-Nitroisatin | , 120°C | 82 | Tunable decarboxylation |

| VNS | 4-Nitroquinoline | DMF, TBAB, 80°C | 75 | No pre-functionalization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.